
tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
Overview
Description
“tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate” is a chemical compound with the IUPAC name "tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate" . It is also known as “(4-Aminomethyl-phenyl)-carbamic acid tert-butyl ester”, “4- (Aminomethyl)-N-Boc-aniline”, and "tert-Butyl N- [4- (aminomethyl)phenyl]carbamate" . The CAS Number of this compound is 220298-96-4 .
Molecular Structure Analysis
The molecular formula of this compound is C13 N2 O3 H18 . The empirical formula (Hill Notation) is C12H18N2O2 . The molecular weight is 222.28 . The InChI key is URXUHALBOWYXJZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 107-113 °C . The SMILES string representation of this compound is CC © ©OC (=O)Nc1ccc (CN)cc1 .Scientific Research Applications
Synthesis and Medicinal Chemistry
- The compound has been utilized in enantioselective syntheses, such as the highly stereoselective asymmetric Aldol routes. These syntheses are pivotal in creating building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
- Another application involves its use in thionyl chloride-mediated synthesis, offering advantages in simplicity, cost efficiency, yield, and purification, which is significant for industrial reliability (Li, Mei, Gao, Li, Yan, & Che, 2015).
- A rapid synthetic method for an important intermediate in biologically active compounds, such as omisertinib (AZD9291), has been developed using this chemical (Zhao, Guo, Lan, & Xu, 2017).
Catalysis and Chemical Reactions
- In the field of catalysis, bioinspired manganese complexes have been investigated using this compound in the efficient catalytic epoxidation for synthesizing important synthetic intermediates (Qiu, Xia, & Sun, 2019).
- The compound has been used in chemical reactions like directed lithiation, where it undergoes lithiation on nitrogen and ortho to the directing metalating group, leading to high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Crystallography and Structural Studies
- Crystallographic studies involving tert-butyl derivatives, like the one , have been conducted to understand molecular conformations and interactions, which are crucial for designing new materials and drugs (Kant, Singh, & Agarwal, 2015).
Polymer Science and Material Chemistry
- Tert-butyl esters, including compounds like tert-butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, function as chain transfer agents in cationic copolymerization, highlighting their role in the development of new polymers (Hotta, Kanazawa, & Aoshima, 2020).
Photoredox Catalysis
- The compound has been involved in photoredox-catalyzed aminations, establishing new pathways for assembling a range of compounds under mild conditions, which is significant for sustainable and green chemistry (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1S)-2-(4-carbamoylphenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12(13-9-21-13)8-10-4-6-11(7-5-10)14(17)19/h4-7,12-13H,8-9H2,1-3H3,(H2,17,19)(H,18,20)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOGDEUVAKQTJQ-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)N)[C@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592361 | |
| Record name | tert-Butyl {(1S)-2-(4-carbamoylphenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
1217673-66-9 | |
| Record name | tert-Butyl {(1S)-2-(4-carbamoylphenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020934.png)

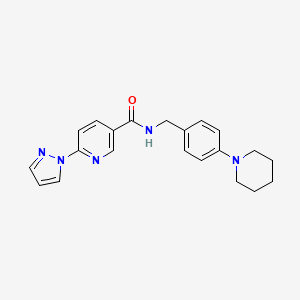
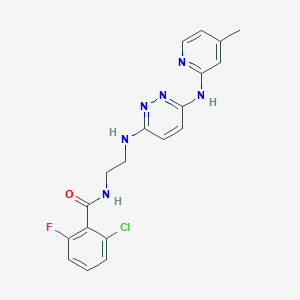
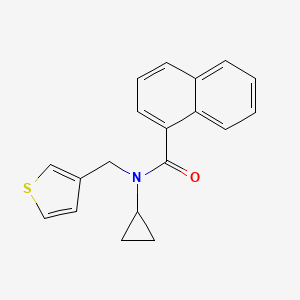
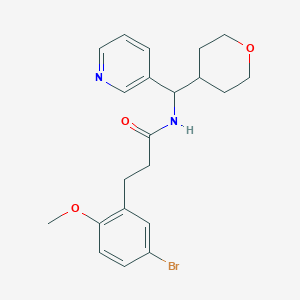

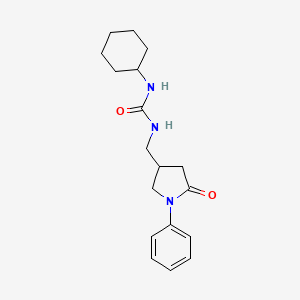
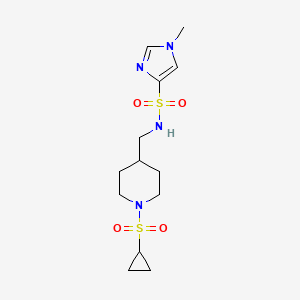
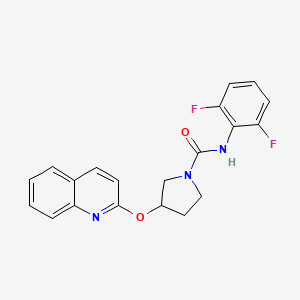


![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)
![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)